2-chloroethyl 2-hydroxypropanoate
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Overview
Description
2-Chloroethyl 2-hydroxypropanoate is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-hydroxypropanoate typically involves the esterification of 2-chloroethanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2-hydroxypropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield 2-chloroethanol and 2-hydroxypropanoic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethanol and 2-hydroxypropanoic acid.
Scientific Research Applications
2-Chloroethyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethyl 2-hydroxypropanoate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in medicinal chemistry for the development of drugs that target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl 2-hydroxypropanoate: Known for its versatility in various applications.
2-Chloroethanol: A simpler compound with similar reactivity but fewer applications.
2-Hydroxypropanoic Acid: A key intermediate in the synthesis of this compound.
Uniqueness
This compound stands out due to its dual functional groups (chloro and ester), which provide a unique combination of reactivity and versatility. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
75066-31-8 |
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Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.6 |
Purity |
85 |
Origin of Product |
United States |
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